molecular formula C10H11N5O B11430904 3-Methyl-N'-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11430904
M. Wt: 217.23 g/mol
InChI Key: OXYWSTQRYPWJRD-WUXMJOGZSA-N
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Description

3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both pyrazole and pyrrole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with an aldehyde or ketone containing a pyrrole moiety. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazole or pyrrole derivatives.

Scientific Research Applications

3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-5-carbohydrazide: Lacks the pyrrole moiety, making it less versatile in terms of chemical reactivity.

    N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide: Similar structure but without the methyl group, which can influence its reactivity and interaction with other molecules.

Uniqueness

3-Methyl-N’-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both pyrazole and pyrrole moieties, along with a methyl group. This combination enhances its chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-methyl-N-[(E)-1H-pyrrol-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H11N5O/c1-7-5-9(14-13-7)10(16)15-12-6-8-3-2-4-11-8/h2-6,11H,1H3,(H,13,14)(H,15,16)/b12-6+

InChI Key

OXYWSTQRYPWJRD-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CN2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CN2

Origin of Product

United States

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